molecular formula C15H18O3 B560358 6-(2-propargyloxyphenyl)hexanoic acid CAS No. 206052-01-9

6-(2-propargyloxyphenyl)hexanoic acid

Cat. No.: B560358
CAS No.: 206052-01-9
M. Wt: 246.30 g/mol
InChI Key: CUNYTKVXYZYERK-UHFFFAOYSA-N
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Description

PPOH, also known as propylene phosphonic acid, is a chemical compound with significant applications in various fields. It is an important intermediate in the synthesis of broad-spectrum antibiotics such as phosphonomycin. The compound is known for its unique chemical properties and its ability to participate in various chemical reactions.

Preparation Methods

The preparation of propylene phosphonic acid involves several steps. One common method starts with phosphorus trichloride and propargyl alcohol as initial raw materials. The reaction involves introducing a gas that does not react with the system to remove generated hydrogen chloride by gas flow. The mixture is then treated with tert-butyl alcohol, heated, rearranged, and catalytically hydrogenated to obtain the di-tert-butyl ester of propylene phosphonic acid. Finally, the ester is hydrolyzed under acidic conditions to yield propylene phosphonic acid .

Chemical Reactions Analysis

Propylene phosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield different phosphonic acid esters.

    Substitution: Propylene phosphonic acid can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically different phosphonic acid derivatives and esters .

Scientific Research Applications

Propylene phosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including antibiotics and other pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Propylene phosphonic acid derivatives are explored for their potential therapeutic applications, particularly in the development of antibiotics.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of propylene phosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of epoxyeicosatrienoic acids by blocking the activity of epoxygenase enzymes. This inhibition affects various biological processes, including vasodilation and neurovascular coupling. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes and other molecular targets involved in the synthesis of arachidonic acid metabolites .

Comparison with Similar Compounds

Propylene phosphonic acid can be compared with other similar compounds, such as:

Propylene phosphonic acid is unique due to its specific chemical structure and its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6-(2-prop-2-ynoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-12-18-14-10-7-6-9-13(14)8-4-3-5-11-15(16)17/h1,6-7,9-10H,3-5,8,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNYTKVXYZYERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706337
Record name 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206052-01-9
Record name 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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